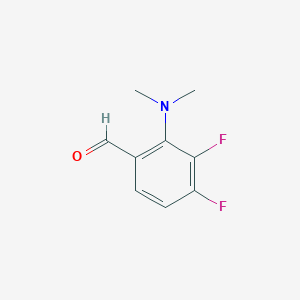

2-(Dimethylamino)-3,4-difluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Dimethylamino)-3,4-difluorobenzaldehyde” is a chemical compound that contains a benzaldehyde group, which is a type of aromatic aldehyde, and a dimethylamino group, which is a type of amine. The “3,4-difluoro” indicates that there are two fluorine atoms attached to the third and fourth carbon atoms of the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Dimethylamino)-3,4-difluorobenzaldehyde” would depend on its molecular structure. For example, the presence of the dimethylamino group could make it a base, while the aldehyde group could make it reactive with nucleophiles .

Wissenschaftliche Forschungsanwendungen

- Polymer Nanocarriers: Researchers have explored the use of amphiphilic block copolymers modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains. These copolymers self-assemble into nanosized micelles that can encapsulate drugs like quercetin. These drug-loaded nanoparticles can further form micelleplexes for simultaneous DNA and drug co-delivery .

- Bioconjugation: The compound is employed in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial for preparing biologically active compounds and studying their interactions in medical research.

- PDMAEMA and its copolymers are water-soluble and positively charged. They can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. These polymers are often used for gene delivery .

- PDMAEMA exhibits a low critical solution temperature (LCST). Block copolymers containing PDMAEMA as the hydrophilic block and another hydrophobic block (e.g., polystyrene) form aggregates that precipitate at higher temperatures. These materials have potential applications in controlled drug release .

- Crosslinked PDMAEMA nanogels have been loaded with pilocarpine hydrochloride for ocular drug delivery. The interaction with the mucosal gel layer of mucosal membranes enhances drug release .

- PDMAEMA-based nanocarriers have been investigated for drug delivery in cancer therapy. For instance, thermosensitive and crosslinked PDMAEMA nanogels were used to deliver doxorubicin .

Drug Delivery Systems:

Gene Delivery:

Temperature-Responsive Materials:

Ocular Drug Delivery:

Anticancer Therapy:

Metabolic Activity Studies:

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of “2-(Dimethylamino)-3,4-difluorobenzaldehyde”, it’s hard to provide a detailed analysis .

Zukünftige Richtungen

The future directions for research on “2-(Dimethylamino)-3,4-difluorobenzaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-3,4-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)9-6(5-13)3-4-7(10)8(9)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAYSLTRYEWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-3,4-difluorobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)

methanone](/img/structure/B2719967.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)